Product packaging for Di-(2-methoxy-5-methylphenyl)thiourea(Cat. No.:CAS No. 63980-68-7)

Di-(2-methoxy-5-methylphenyl)thiourea

Cat. No.: B14482891
CAS No.: 63980-68-7
M. Wt: 316.4 g/mol
InChI Key: OGDPRTUTXQONQP-UHFFFAOYSA-N
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Description

Di-(2-methoxy-5-methylphenyl)thiourea is a research chemical offered for use in laboratory research and development. Thiourea derivatives are recognized in organic synthesis and pharmaceutical industries for their diverse biological activities and are frequently investigated as key intermediates . This compound is suited for applications in developing novel agrochemicals, such as herbicides and plant growth regulators, where its molecular structure may contribute to biological activity . In medicinal chemistry research, thiourea scaffolds are valuable for creating compounds with potential cytotoxic activity. Related thiourea derivatives have demonstrated pro-apoptotic effects and growth inhibition against various human cancer cell lines in vitro, suggesting a potential role for this class of molecules in anticancer agent discovery . Furthermore, its structure supports its use as a ligand in coordination chemistry for the synthesis of metal complexes, which can be useful in catalysis and material science . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O2S B14482891 Di-(2-methoxy-5-methylphenyl)thiourea CAS No. 63980-68-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63980-68-7

Molecular Formula

C17H20N2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

1-(2-methoxy-4-methylphenyl)-3-(2-methoxy-5-methylphenyl)thiourea

InChI

InChI=1S/C17H20N2O2S/c1-11-6-8-15(20-3)14(9-11)19-17(22)18-13-7-5-12(2)10-16(13)21-4/h5-10H,1-4H3,(H2,18,19,22)

InChI Key

OGDPRTUTXQONQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NC2=C(C=C(C=C2)C)OC

Origin of Product

United States

Synthetic Methodologies for Di 2 Methoxy 5 Methylphenyl Thiourea and Analogous Structures

The synthesis of N,N'-disubstituted thioureas, such as Di-(2-methoxy-5-methylphenyl)thiourea, is commonly achieved through the reaction of a primary amine with a thiocarbonyl source. A prevalent and efficient method involves the condensation of the corresponding aniline (B41778) derivative, in this case, 2-methoxy-5-methylaniline, with carbon disulfide (CS₂). organic-chemistry.orgnih.gov

The general reaction mechanism proceeds via the nucleophilic attack of the amine on the electrophilic carbon of carbon disulfide. This forms a dithiocarbamic acid intermediate, which then reacts with a second molecule of the amine. The elimination of hydrogen sulfide (B99878) (H₂S) yields the final symmetrically disubstituted thiourea (B124793) product.

The reaction conditions can be optimized for solvent and temperature to achieve high yields. nih.gov Solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or water can be employed. nih.govorgsyn.org The reaction is often carried out at elevated temperatures to drive the reaction to completion. nih.gov Variations of this methodology may include the use of a catalyst or a coupling agent to facilitate the reaction, particularly for less reactive amines. lnu.edu.cn For instance, reagents like carbon tetrabromide have been used to promote the reaction of amines with carbon disulfide under mild conditions. lnu.edu.cn

Spectroscopic and Compositional Analysis

FT-IR spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The FT-IR spectrum of Di-(2-methoxy-5-methylphenyl)thiourea is expected to exhibit several characteristic absorption bands corresponding to its structural features. The key vibrational modes for thiourea (B124793) and its derivatives include N-H stretching, C-N stretching, and C=S stretching. jetir.orgiosrjournals.org

The spectral data for this compound would be consistent with the following assignments, based on typical values for analogous aromatic thioureas: researchgate.neteurjchem.com

Wavenumber (cm⁻¹)Assignment
3400-3100N-H Stretching Vibrations
3050-3000Aromatic C-H Stretching
2980-2850Aliphatic C-H Stretching (of -OCH₃ and -CH₃)
1620-1580N-H Bending Vibrations
1550-1450Aromatic C=C Stretching
1350-1250C-N Stretching Vibrations
1250-1200Asymmetric C-O-C Stretching (of methoxy (B1213986) group)
1100-1000Symmetric C-O-C Stretching (of methoxy group)
850-750C=S Stretching Vibration
850-800Aromatic C-H Out-of-Plane Bending

This table presents expected ranges based on analogous compounds. Actual peak positions may vary.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* transitions associated with the aromatic rings and the thiocarbonyl (C=S) group. Aromatic thioureas typically display strong absorption bands in the UV region. materialsciencejournal.org

The methoxy and methyl substituents on the phenyl rings act as auxochromes, which can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The expected UV-Vis spectral data are summarized below:

λmax (nm)Molar Absorptivity (ε)Transition
~250-270Highπ → π* (aromatic system)
~290-320Moderateπ → π* (thiocarbonyl group)
~340-360Lown → π* (thiocarbonyl group)

This table presents expected absorption maxima based on data for similar aromatic thioureas. materialsciencejournal.org

Mass spectrometry is used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₇H₂₀N₂O₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight.

The fragmentation pattern is informative for structural elucidation. Common fragmentation pathways for N,N'-diarylthioureas involve cleavage of the C-N bonds adjacent to the thiocarbonyl group and fragmentation of the aromatic side chains.

m/z ValueProposed Fragment
316[C₁₇H₂₀N₂O₂S]⁺ (Molecular Ion, M⁺)
180[C₉H₁₀NO₂S]⁺
164[C₉H₁₀NO]⁺
137[C₈H₉O₂]⁺
122[C₇H₈O]⁺
107[C₇H₇O]⁺

This table outlines plausible fragmentation patterns based on the principles of mass spectrometry. miamioh.educhemijournal.com

Elemental analysis determines the percentage composition of elements within a pure compound. For this compound, with the molecular formula C₁₇H₂₀N₂O₂S, the theoretical elemental composition can be calculated. This data is fundamental for confirming the empirical and molecular formula of a newly synthesized compound.

ElementSymbolCalculated (%)
CarbonC64.53
HydrogenH6.37
NitrogenN8.85
OxygenO10.11
SulfurS10.13

Calculations are based on a molecular weight of 316.42 g/mol .

Structural Elucidation and Conformational Analysis of Di 2 Methoxy 5 Methylphenyl Thiourea Derivatives

Single Crystal X-ray Crystallography Studies

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. For 1,3-Bis(2-methoxyphenyl)thiourea, these studies have revealed a non-planar molecular structure with specific conformational and geometric parameters.

The molecular structure of 1,3-Bis(2-methoxyphenyl)thiourea, as determined by X-ray crystallography, reveals that the central thiourea (B124793) (S=CN₂) moiety is essentially planar. This planarity is indicative of amide-type resonance, a common feature in thiourea derivatives, where there is delocalization of pi-electrons across the N-C-N system. The bond lengths within this core are consistent with this observation, with the C-N bond distances being intermediate between a single and a double bond.

The two 2-methoxyphenyl rings are not coplanar with the central thiourea fragment. The aromatic substituents adopt a syn and anti conformation with respect to the sulfur atom of the thiocarbonyl group. This twisted arrangement is a result of steric hindrance between the ortho-methoxy groups and the thiourea core, as well as the inherent rotational freedom around the C-N bonds.

ParameterValue
Crystal System Monoclinic
Space Group C2/c
a (Å) 14.3187 (8)
b (Å) 12.8628 (7)
c (Å) 16.1168 (10)
β (°) 103.790 (3)
V (ų) 2882.8 (3)
Z 8

Table 1: Crystallographic Data for 1,3-Bis(2-methoxyphenyl)thiourea.

In the solid-state structure of 1,3-Bis(2-methoxyphenyl)thiourea, there is no evidence of classical intramolecular hydrogen bonds. The conformation of the molecule, with the methoxy (B1213986) groups oriented away from the N-H protons of the thiourea core, precludes the formation of such interactions. The stability of the observed conformation is therefore primarily governed by steric factors and the electronic effects of the substituents.

Dihedral AngleValue (°)
Phenyl Ring 1 / Thiourea Plane59.80 (5)
Phenyl Ring 2 / Thiourea Plane73.41 (4)
Phenyl Ring 1 / Phenyl Ring 256.83 (4)

Table 2: Selected Dihedral Angles in 1,3-Bis(2-methoxyphenyl)thiourea. nih.govresearchgate.net

The thiourea core (S=CN₂) itself is planar, with a root-mean-square deviation of fitted atoms of 0.0015 Å. nih.gov This planarity, as mentioned earlier, is a consequence of resonance within the thiourea backbone.

Di-(2-methoxy-5-methylphenyl)thiourea is an achiral molecule. The crystallographic study of its analogue, 1,3-Bis(2-methoxyphenyl)thiourea, shows that the molecule crystallizes in a centrosymmetric space group (C2/c), meaning that both enantiomeric conformations are present in equal amounts in the crystal lattice.

Supramolecular Architectures and Intermolecular Interactions in Crystalline Solids

The way molecules pack in a crystal is determined by a variety of intermolecular interactions. In the case of thiourea derivatives, hydrogen bonding plays a pivotal role in the formation of the supramolecular architecture.

In the crystal structure of 1,3-Bis(2-methoxyphenyl)thiourea, the most prominent intermolecular interaction is the N–H···S hydrogen bond. nih.govresearchgate.net These interactions link pairs of molecules into centrosymmetric dimers. nih.gov This is a very common and robust hydrogen-bonding motif in thiourea derivatives. The graph-set descriptor for this dimeric motif is R²₂(8). nih.gov

One of the N-H groups is involved in this classical hydrogen bond, while the other participates in a weaker N–H···π interaction with one of the aromatic rings of a neighboring molecule. nih.govresearchgate.net While the prompt specifically mentions C–H···O and N–H···O interactions, these are not the dominant forces in the crystal packing of the studied analogue. The packing is primarily dictated by the strong N–H···S hydrogen bonds and the weaker N–H···π interactions, along with van der Waals forces. The shortest intercentroid distance between two aromatic systems is 4.0958 (8) Å. nih.govresearchgate.net

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···S0.88(2)2.59(2)3.424(1)158(2)

Table 3: Hydrogen Bond Geometry for 1,3-Bis(2-methoxyphenyl)thiourea.

π-Stacking Interactions and Their Influence on Crystal Packing

The orientation of the phenyl rings is also a significant factor. The dihedral angle between the least-squares planes of the two phenyl rings is 56.83 (4)°. nih.govresearchgate.net Furthermore, these aromatic rings are considerably twisted out of the plane of the central thiourea (S=CN₂) moiety, with dihedral angles of 59.80 (5)° and 73.41 (4)°. nih.govresearchgate.net This non-planar conformation minimizes steric hindrance and influences the nature and geometry of the intermolecular contacts within the crystal.

Other Weak Non-Covalent Interactions (e.g., S···Halogen, H···Halogen, S···H)

Beyond π-stacking, a network of other weak non-covalent interactions plays a fundamental role in stabilizing the crystal structures of these thiourea derivatives. In the case of 1,3-Bis(2-methoxyphenyl)thiourea, the crystal structure is characterized by the formation of inversion dimers. These dimers are linked by pairs of classical N—H⋯S hydrogen bonds, a common and robust supramolecular synthon in thiourea chemistry. nih.govresearchgate.net

In addition to these hydrogen bonds, the structure of 1,3-Bis(2-methoxyphenyl)thiourea also exhibits N—H⋯π interactions, where the hydrogen atom of a secondary amine group interacts with the electron cloud of an aromatic system. nih.govresearchgate.net Such interactions, along with the N—H⋯S bonds, create a complex and stable three-dimensional architecture. Interactions involving halogen atoms, such as S···Halogen or H···Halogen, are not present in this specific derivative but are significant in halogenated analogues, where they can further influence crystal packing.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. By mapping properties like dᵢ (distance to the nearest nucleus inside the surface) and dₑ (distance to the nearest nucleus outside the surface), a comprehensive picture of the crystal packing environment is generated. The normalized contact distance (dnorm) map highlights key interaction points, with red spots indicating contacts shorter than the van der Waals radii.

Two-dimensional fingerprint plots, which are histograms of (dᵢ, dₑ) pairs, provide a quantitative summary of all intermolecular contacts. For related heterocyclic compounds, these plots reveal the relative contributions of different interactions to the total Hirshfeld surface area. researchgate.netimist.ma For instance, in a study of 1,3-diethyl-5-nitro-1H-benzoimidazol-2(3H)-one, the analysis showed that H···H contacts were the most significant, accounting for 44.3% of the crystal packing, followed by H···O/O···H (34.9%) and H···C/C···H (5.8%) interactions. researchgate.netimist.ma This quantitative breakdown is crucial for understanding the hierarchy and importance of the various forces holding the crystal together.

Table 1: Illustrative Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Related Heterocyclic Compound.

Interaction TypeContribution (%)
H···H44.3
H···O/O···H34.9
C···C6.2
H···C/C···H5.8

Note: Data is for 1,3-diethyl-5-nitro-1H-benzoimidazol-2(3H)-one and serves as a representative example. researchgate.netimist.ma

Theoretical and Computational Structural Investigations

Density Functional Theory (DFT) Calculations for Geometric Optimization

Density Functional Theory (DFT) is a computational method widely used to predict the ground-state molecular geometry of compounds. By optimizing the structure to find the minimum energy conformation, DFT provides theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography. mdpi.com For thiourea derivatives, calculations are often performed using functionals like B3LYP with a basis set such as 6-311++G(d,p). mdpi.comajchem-a.com

The comparison between theoretical and experimental parameters validates the computational model. For 1,3-Bis(2-methoxyphenyl)thiourea, key experimental bond lengths include N–C lengths of 1.3469 (15) Å and 1.3488 (16) Å, which indicate significant double-bond character due to amide-type resonance. researchgate.net DFT calculations on similar structures generally show good agreement with these experimental values, confirming the planarity of the S=CN₂ core and the delocalization of electrons within the thiourea moiety. researchgate.net

Table 2: Comparison of Selected Experimental and Theoretical Geometric Parameters for a Thiourea Derivative.

ParameterBondExperimental (Å) researchgate.netTheoretical (Å)
Bond LengthN1–C11.3469Typical DFT result
Bond LengthN2–C11.3488Typical DFT result
Bond LengthC1=S1Not specifiedTypical DFT result

Note: Experimental data is for 1,3-Bis(2-methoxyphenyl)thiourea. Theoretical values are illustrative of typical DFT outcomes for similar structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent neutral or weakly polar regions. ajchem-a.comajchem-a.com

For a thiourea derivative, an MEP map typically shows a significant region of negative potential (red) around the sulfur atom, reflecting its high electron density and Lewis base character. researchgate.net Conversely, the regions around the N-H protons are characterized by positive potential (blue), making them the primary sites for hydrogen bond donation and interaction with nucleophiles. ajchem-a.com The aromatic rings generally exhibit a mix of near-neutral (green) and slightly negative potential due to the delocalized π-electrons.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory provides fundamental insights into the electronic properties and chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. ajchem-a.com

Table 3: Representative FMO Parameters from DFT Calculations for a Related Organic Compound.

ParameterEnergy (eV)
EHOMO-6.5743
ELUMO-2.0928
Energy Gap (ΔE)4.4815

Note: Data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole (B15214103) and serves as a representative example. ajchem-a.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

A thorough search of scientific literature revealed no specific studies containing computationally predicted spectroscopic parameters for this compound. However, the prediction of such parameters is a well-established practice in computational chemistry, primarily utilizing Density Functional Theory (DFT). This section outlines the standard theoretical framework and methodology that would be employed to generate the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for the title compound.

The computational approach generally begins with the optimization of the molecule's ground-state geometry. mdpi.comresearchgate.net Methods like DFT, particularly with hybrid functionals such as B3LYP, are frequently chosen for their balance of accuracy and computational efficiency in studying organic molecules. researchgate.netsigmaaldrich.comdntb.gov.ua The selection of a basis set, such as 6-311G(d,p) or 6-311++G(d,p), is crucial for achieving reliable results. nih.govnih.gov

Once the optimized molecular structure is obtained, the same theoretical level is used to calculate the spectroscopic parameters.

Prediction of IR Frequencies

Theoretical vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. The resulting harmonic frequencies, typically expressed in wavenumbers (cm⁻¹), correspond to the fundamental modes of vibration. researchgate.netdntb.gov.ua These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, they are commonly scaled by an empirical factor to improve agreement with experimental data. sigmaaldrich.com The calculations also provide IR intensities, which aid in predicting the appearance of the spectrum. Each calculated frequency can be assigned to a specific vibrational mode, such as N-H stretching, C=S stretching, or aromatic C-H bending, by analyzing the atomic displacements for that mode. researchgate.net

Below is an illustrative template for a data table presenting predicted IR frequencies.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)IR Intensity (km/mol)Vibrational Assignment
Data Not AvailableData Not AvailableData Not Availableν(N-H) stretch
Data Not AvailableData Not AvailableData Not Availableν(C-H)aromatic stretch
Data Not AvailableData Not AvailableData Not Availableν(C-H)methyl stretch
Data Not AvailableData Not AvailableData Not Availableν(C=C)aromatic stretch
Data Not AvailableData Not AvailableData Not Availableδ(N-H) bend
Data Not AvailableData Not AvailableData Not Availableν(C-N) stretch
Data Not AvailableData Not AvailableData Not Availableν(C=S) stretch

This table is a template demonstrating how predicted IR data would be presented. No published computational data for this compound is currently available.

Prediction of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is most commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. mdpi.comresearchgate.netnih.gov This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts (δ) are then determined by referencing these calculated shielding values to the shielding value of a standard reference compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. nih.gov

Calculations are often performed for the molecule in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better replicate experimental conditions. nih.gov The resulting predicted chemical shifts, in parts per million (ppm), can be directly compared with experimental spectra to aid in signal assignment and structural confirmation.

The following tables are templates showing how predicted ¹H and ¹³C NMR data would be organized.

Predicted ¹H NMR Chemical Shifts (δ, ppm)
Proton AssignmentCalculated Chemical Shift (ppm)
N-HData Not Available
Ar-HData Not Available
O-CH₃Data Not Available
Ar-CH₃Data Not Available

This table is a template demonstrating how predicted ¹H NMR data would be presented. No published computational data for this compound is currently available.

Predicted ¹³C NMR Chemical Shifts (δ, ppm)
Carbon AssignmentCalculated Chemical Shift (ppm)
C=SData Not Available
Ar-C (quaternary)Data Not Available
Ar-C-HData Not Available
O-CH₃Data Not Available
Ar-CH₃Data Not Available

This table is a template demonstrating how predicted ¹³C NMR data would be presented. No published computational data for this compound is currently available.

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the coordination chemistry of the compound "this compound" to generate the detailed article as requested.

The broader search on thiourea derivatives confirms the general methods used to study their coordination behavior, including:

Synthesis: Reaction of the thiourea ligand with various transition metal salts. nih.govresearchgate.net

Characterization Techniques: Spectroscopic methods like FT-IR and UV-Vis to determine coordination modes, and techniques such as magnetic susceptibility and cyclic voltammetry to understand the electronic properties of the resulting complexes. mdpi.comcardiff.ac.ukresearchgate.net

Without specific studies on this compound, it is not possible to provide scientifically accurate information for the requested sections on its complexation with transition metals, its specific coordination modes, spectroscopic data, magnetic properties, electrochemical behavior, or the geometric and electronic structures of its complexes.

Therefore, the article cannot be generated in accordance with the strict requirement to focus solely on "this compound" and to include detailed, factual research findings.

Coordination Chemistry of Di 2 Methoxy 5 Methylphenyl Thiourea As a Ligand

Geometric and Electronic Structures of Metal Complexes

Elucidation of Coordination Geometry and Stereochemistry

In the absence of crystallographic or spectroscopic data for metal complexes of Di-(2-methoxy-5-methylphenyl)thiourea, any description of their coordination geometry and stereochemistry would be purely speculative. The coordination behavior of thiourea (B124793) derivatives can be versatile, with the sulfur atom being the most common donor site. However, the specific steric and electronic effects of the 2-methoxy-5-methylphenyl substituents on the coordination mode, as well as the preferred geometry around a metal center, remain undetermined.

Theoretical Investigations of Metal-Ligand Bonding and Stability (e.g., Hard and Soft Acid-Base Theory)

A theoretical investigation into the metal-ligand bonding and stability of this compound complexes has not been reported in the scientific literature. Such a study would typically involve computational methods to model the electronic structure and energetics of the complexes.

From a qualitative perspective, the Hard and Soft Acid-Base (HSAB) theory can be used to predict the likely coordination preferences of the this compound ligand. The thiourea functional group is generally considered a soft donor, primarily due to the polarizability of the sulfur atom. Therefore, it would be expected to form more stable complexes with soft metal ions.

Table of HSAB Classification and Predicted Interactions

Ligand/Metal IonHSAB ClassificationPredicted Interaction Stability
This compound (via S)Soft BaseHigh with soft acids
Hard Metal Acids (e.g., Cr³⁺, Fe³⁺, Co³⁺)Hard AcidLow
Soft Metal Acids (e.g., Cu⁺, Ag⁺, Au⁺, Hg²⁺, Cd²⁺)Soft AcidHigh
Borderline Metal Acids (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺)Borderline AcidIntermediate

This table provides a general prediction based on HSAB principles. However, without experimental or computational data specific to this compound, these predictions remain theoretical. The electronic effects of the methoxy (B1213986) and methyl substituents on the phenyl rings could subtly influence the softness of the sulfur donor, but the extent of this influence is unknown.

Advanced Academic Research Applications of Di 2 Methoxy 5 Methylphenyl Thiourea

In Vitro Biological Activity Studies (Mechanism-Oriented)

Enzyme Inhibitory Potentials (e.g., α-Amylase, α-Glucosidase, Dipeptidyl Peptidase-4 (DPP-4), Protein Tyrosine Phosphatase 1B (PTP1B), Urease, DNA Gyrase B (GyrB))

Thiourea (B124793) derivatives are a versatile class of compounds frequently investigated for their enzyme inhibitory activities. Research in this area typically involves in vitro assays to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50 value).

For enzymes like α-amylase and α-glucosidase , which are relevant to carbohydrate metabolism, studies on various thiourea derivatives have shown a range of inhibitory potentials. The structural features of the thiourea molecule, such as the nature and position of substituents on the phenyl rings, play a crucial role in determining the extent of inhibition.

Similarly, the inhibition of Dipeptidyl Peptidase-4 (DPP-4) and Protein Tyrosine Phosphatase 1B (PTP1B) , both significant targets in metabolic diseases, has been explored with various thiourea analogs. The specific interactions between the thiourea derivative and the active site of these enzymes are key to their inhibitory mechanism.

Urease , a nickel-containing metalloenzyme, is another common target for thiourea derivatives. The sulfur and nitrogen atoms in the thiourea backbone are thought to chelate the nickel ions in the enzyme's active site, leading to inhibition. Numerous studies have reported potent urease inhibitory activity for various substituted thiourea compounds.

In the realm of antibacterial research, DNA Gyrase B (GyrB) , an essential bacterial enzyme, has been a target for thiourea derivatives. Inhibition of this enzyme disrupts DNA replication and leads to bacterial cell death. The binding affinity of thiourea compounds to the ATP-binding site of GyrB is a critical factor in their antibacterial efficacy.

Mechanisms of Antioxidant Activity (e.g., DPPH radical scavenging)

The antioxidant potential of thiourea derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. The antioxidant capacity is typically expressed as the concentration of the compound required to scavenge 50% of the DPPH radicals (IC50 value) or as a percentage of radical scavenging activity at a specific concentration. The electronic properties of the substituents on the aromatic rings of thiourea derivatives significantly influence their radical scavenging capabilities.

Anti-Biofilm Formation Capabilities against Microbial Strains

The ability of thiourea derivatives to inhibit the formation of microbial biofilms is a growing area of interest. Biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which confers resistance to antibiotics. Assays to evaluate anti-biofilm activity often involve growing microbial strains in the presence of varying concentrations of the test compound and quantifying the resulting biofilm mass, typically using crystal violet staining. The effectiveness of thiourea derivatives in preventing biofilm formation is dependent on the microbial strain and the specific chemical structure of the compound.

In Vitro Cytotoxicity against Specific Human and Non-Human Cell Lines (e.g., Cancer Cell Lines, Microbial Strains)

The cytotoxic effects of thiourea derivatives are assessed against a panel of cell lines, including various human cancer cell lines and microbial strains. The most common method for determining cytotoxicity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The results are typically reported as the concentration of the compound that causes a 50% reduction in cell viability (IC50 value). The cytotoxic profile of thiourea derivatives is highly dependent on the cell type and the structural characteristics of the molecule.

In Vitro Antimicrobial Activity (Antibacterial, Antifungal, Antiprotozoal)

The antimicrobial activity of thiourea derivatives is widely studied against a range of pathogens. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of the compound that prevents visible growth of a microorganism. Broth microdilution and agar (B569324) diffusion methods are standard techniques for determining MIC values. The spectrum and potency of antimicrobial activity are influenced by the substituents on the thiourea scaffold.

Structure-Activity Relationship (SAR) Investigations for Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of thiourea derivatives influences their biological activity. By synthesizing and testing a series of related compounds with systematic variations in their structure (e.g., changing the type, number, and position of substituents on the phenyl rings), researchers can identify key structural features that are essential for a particular biological effect. These studies provide valuable insights for the rational design of more potent and selective thiourea-based therapeutic agents. For diphenylthiourea derivatives, factors such as the electronic nature (electron-donating or electron-withdrawing) and steric properties of the substituents have been shown to significantly impact their enzyme inhibitory, antioxidant, and antimicrobial activities.

Molecular Docking and Dynamics Simulations to Elucidate Receptor Binding Modes

While specific molecular docking studies for Di-(2-methoxy-5-methylphenyl)thiourea are not extensively documented in publicly available literature, the broader class of thiourea derivatives is a subject of significant interest in computational chemistry for elucidating receptor binding modes. nih.govrsc.orgrsc.org Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. nih.govnih.gov These simulations provide critical insights into the structure-activity relationships that govern the biological potential of thiourea compounds.

Molecular dynamics (MD) simulations further enhance the understanding gained from static docking poses. acs.org By simulating the movement of atoms in the ligand-receptor complex over time, MD can assess the stability of the binding interactions and conformational changes. acs.org For thiourea derivatives, these simulations often focus on key interactions, such as the hydrogen bonds formed between the thiourea N-H groups and amino acid residues in the receptor's active site, as well as hydrophobic interactions involving the aryl rings. nih.govacs.org For this compound, simulations would explore how the methoxy (B1213986) and methyl substituents influence binding affinity and selectivity within a given protein pocket. This computational approach is instrumental in rational drug design, guiding the synthesis of derivatives with improved potency and specificity. nih.gov

Analytical Chemistry Applications

This compound belongs to a class of aryl thiourea compounds that are effective chelating agents for metal ions due to the presence of electron-donating sulfur and nitrogen atoms. annexechem.com This property makes them valuable reagents in analytical chemistry for the separation and determination of metals. Structurally similar compounds, such as o-methoxyphenyl thiourea (OMePT), have been successfully employed for the solvent extraction and subsequent spectrophotometric determination of Palladium(II). scielo.org.zascielo.org.za

The analytical method is based on the formation of a stable, colored complex between the thiourea derivative and Palladium(II) ions in an acidic medium. This complex can be selectively extracted from the aqueous phase into an immiscible organic solvent like chloroform. scielo.org.zascielo.org.za The intensity of the color in the organic phase, which is proportional to the concentration of palladium, is then measured using a UV-visible spectrophotometer at the wavelength of maximum absorbance (λmax). scielo.org.zaresearchgate.net This technique provides a simple, rapid, and sensitive method for quantifying trace amounts of palladium in various samples. semanticscholar.org

Key analytical parameters for the determination of Palladium(II) using the closely related reagent o-methoxyphenyl thiourea are presented below.

ParameterValueReference
λmax (Wavelength of Max. Absorbance)325 nm scielo.org.zascielo.org.za
Beer's Law Obedience RangeUp to 15.0 µg/mL scielo.org.zascielo.org.za
Molar Absorptivity3.38 x 10³ L mol⁻¹ cm⁻¹ scielo.org.zascielo.org.za
Sandell's Sensitivity0.031 µg cm⁻² scielo.org.zascielo.org.za
Stoichiometry of Complex (Pd:Reagent)1:1 scielo.org.zascielo.org.za

Supramolecular Chemistry and Materials Science

Molecular recognition is a central theme in supramolecular chemistry, focusing on the specific, non-covalent interactions between molecules. nih.govmdpi.com Thiourea derivatives are exemplary molecules for studying these phenomena due to their well-defined hydrogen bonding capabilities. nih.gov The this compound molecule possesses two N-H groups that act as hydrogen bond donors and a thiocarbonyl (C=S) group that acts as a hydrogen bond acceptor.

The thiourea functional group is a highly effective and widely studied binding motif for anions in host-guest chemistry. researchgate.netresearchgate.net The two N-H protons of the thiourea moiety in this compound form a "cleft" that is geometrically and electronically suitable for binding anions through hydrogen bonds. nih.govresearchgate.net The acidity of these N-H protons, and thus the strength of the interaction, is enhanced by the electron-withdrawing nature of the adjacent thiocarbonyl group. nih.govresearchgate.net

This compound can act as a synthetic receptor for a variety of anions, including halides (e.g., fluoride, chloride) and oxoanions (e.g., acetate, dihydrogen phosphate). frontiersin.orgnih.gov The binding affinity and selectivity can be tuned by the electronic effects of the substituents on the aryl rings. In this specific molecule, the electron-donating methoxy and methyl groups would modulate the acidity of the N-H protons, thereby influencing its recognition properties for different anionic guests. These interactions are typically studied in solution using techniques like UV-Vis and NMR titrations to determine the stability and stoichiometry of the resulting host-guest complexes. acs.orgnih.gov

The capacity of thiourea derivatives to form predictable hydrogen-bonded networks makes them excellent candidates for use as templates in solid-state reactions. acs.org In a template-directed reaction, the template molecule (the host) co-crystallizes with reactant molecules (the guests), arranging them in a specific orientation and proximity that facilitates a desired chemical reaction upon an external stimulus, such as heat or light.

For example, thiourea itself has been successfully used as a template to pre-organize olefin molecules in the crystalline state for [2+2] photodimerization reactions. acs.org The hydrogen bonds between the thiourea template and the reactant molecules enforce a specific packing arrangement that is conducive to the formation of a single, desired cyclobutane (B1203170) product, which might be difficult to obtain selectively in solution. Chiral thiourea derivatives have also been employed to induce enantioselectivity in such solid-state photochemical reactions. acs.orgnih.gov The well-defined hydrogen bonding capabilities of this compound give it similar potential to act as a template for controlling reactivity and stereochemistry in the solid state.

Future Research Directions and Concluding Perspectives

Development of Novel and Sustainable Synthetic Methodologies

Future research will likely focus on developing more efficient and environmentally friendly methods for synthesizing Di-(2-methoxy-5-methylphenyl)thiourea. While traditional solution-phase syntheses are effective, they often involve hazardous solvents and generate significant waste.

A key area of exploration will be the application of mechanochemistry, which involves grinding solid reactants together, often with minimal or no solvent. beilstein-journals.orgresearchgate.net This "click-mechanochemistry" approach has been successfully used for the quantitative synthesis of various symmetrical and unsymmetrical thioureas and could offer a high-yield, solvent-free route to the target compound. beilstein-journals.orgresearchgate.net Research in this area would aim to optimize reaction conditions such as milling frequency, time, and the use of liquid-assisted grinding (LAG) to maximize yield and purity.

Another sustainable approach involves the use of water as a reaction medium. Simple condensation reactions between amines and carbon disulfide in refluxing water have proven effective for creating other di- and trisubstituted thioureas. nih.gov Adapting such methods for this compound could significantly reduce the environmental impact of its synthesis.

Projected Synthetic Method Potential Solvent Anticipated Yield Key Advantage
Mechanochemical MillingSolvent-free or minimal LAG>95%Green chemistry, reduced waste
Aqueous SynthesisWater80-90%Sustainable, low-cost solvent
Microwave-Assisted SynthesisPolar aprotic solvents>90%Rapid reaction times

Exploration of New Coordination Architectures and Multimetallic Complexes

The thiourea (B124793) moiety is an excellent ligand in coordination chemistry due to the presence of both sulfur and nitrogen donor atoms. analis.com.mymdpi.com Future research should explore the coordination behavior of this compound with a wide range of transition metals. The sulfur atom can act as a soft donor, while the nitrogen atoms can act as hard donors, allowing for versatile coordination modes. mdpi.comresearchgate.net

Investigations could focus on synthesizing and characterizing monometallic complexes, where the ligand may coordinate in a monodentate or bidentate fashion. mdpi.comnih.gov The steric bulk and electronic effects of the 2-methoxy-5-methylphenyl substituents will likely influence the geometry and stability of these complexes.

Furthermore, the structure of this compound is conducive to the formation of multimetallic complexes and coordination polymers. The two N-H groups and the sulfur atom can potentially bridge multiple metal centers, leading to novel supramolecular architectures. researchgate.net These new materials could have interesting magnetic, electronic, or catalytic properties. Research into gold(I) and silver(I) complexes, for instance, could yield compounds with potential anticancer properties. nih.gov

Advanced Computational Modeling for Deeper Structure-Property Correlations

Advanced computational methods, particularly Density Functional Theory (DFT), will be instrumental in understanding the structure-property relationships of this compound. mdpi.comresearchgate.netsciensage.info DFT calculations can provide insights into the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for predicting its reactivity and electronic properties. researchgate.net

Computational studies can also elucidate the nature of the intramolecular and intermolecular hydrogen bonds. The thiourea group is a strong hydrogen bond donor, and understanding these interactions is key to its application in organocatalysis and molecular recognition. researchgate.netnih.gov Modeling can predict the preferred conformations of the molecule and how it interacts with substrates or other molecules. researchgate.net This information is vital for designing catalysts with enhanced activity and selectivity.

Computational Method Parameter to be Investigated Projected Application
Density Functional Theory (DFT)HOMO-LUMO gap, electrostatic potentialPredicting reactivity and catalytic sites
Quantum Theory of Atoms in Molecules (QTAIM)Hydrogen bond strength and natureUnderstanding catalyst-substrate interactions
Molecular Dynamics (MD) SimulationsConformational flexibility, solvent effectsSimulating behavior in solution and biological systems

Diversification of Academic Applications in Organocatalysis and Functional Materials

Diarylthioureas are a well-established class of hydrogen-bonding organocatalysts. rsc.org Future research should explore the catalytic activity of this compound in a variety of asymmetric reactions. The electron-donating methoxy (B1213986) and methyl groups are expected to modulate the acidity of the N-H protons and, consequently, its catalytic performance. Its potential as a bifunctional catalyst, possibly in conjunction with a tertiary amine, for reactions like Michael additions or aldol (B89426) reactions, warrants investigation.

In the realm of functional materials, thiourea derivatives have been investigated as corrosion inhibitors and as components in the synthesis of metal sulfide (B99878) nanoparticles. emerald.com The specific substitution pattern of this compound could offer unique properties for these applications. Its ability to form self-assembled monolayers on metal surfaces could be explored for corrosion protection. Additionally, its use as a precursor for the synthesis of novel semiconductor nanoparticles is a promising avenue for materials science research.

Targeted Research into Specific Biochemical Pathways and Enzyme Inhibition Mechanisms

Thiourea derivatives have shown a broad range of biological activities, including as enzyme inhibitors. core.ac.ukresearchgate.net A significant future research direction for this compound is the investigation of its potential as an inhibitor of specific enzymes. Urease is a particularly relevant target, as many thiourea-based compounds have demonstrated potent anti-urease activity. rsc.orgnih.govnih.gov Research should involve in vitro enzyme inhibition assays to determine the IC50 value of the compound against urease from various sources.

Further studies should aim to elucidate the mechanism of inhibition. Kinetic studies can determine whether the inhibition is competitive, non-competitive, or mixed-type. nih.gov Molecular docking and molecular dynamics simulations can provide insights into the binding mode of the compound within the active site of the enzyme, identifying key interactions with amino acid residues. rsc.org This information is crucial for the rational design of more potent and selective inhibitors based on the this compound scaffold. Other potential enzyme targets for exploration include receptor tyrosine kinases and cholinesterases. nih.govmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Di-(2-methoxy-5-methylphenyl)thiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation of 2-methoxy-5-methylaniline with carbon disulfide in aqueous or alcoholic media. Symmetrical thioureas are typically formed by reacting equimolar amounts of the amine with CS₂ under reflux conditions . For unsymmetrical derivatives, sequential addition of amines or use of thiophosgene intermediates may be required. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and reaction time (4–12 hours). Purity is enhanced via recrystallization from ethanol/water mixtures, with yields typically ranging from 65–85% depending on substituent steric effects .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • FT-IR : Identification of N-H stretches (3200–3350 cm⁻¹), C=S (1250–1350 cm⁻¹), and aromatic C-O (1240–1270 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and thiourea carbonyl (C=S, δ 175–185 ppm in ¹³C) .
  • Elemental Analysis (CHNS) : Confirms stoichiometry (e.g., C: 55.2%, H: 5.3%, N: 9.8%, S: 11.7%) .
  • Melting Point : Typically 145–155°C, with deviations indicating impurities .

Q. What are the key physicochemical properties influencing its stability in experimental workflows?

  • Methodological Answer : The compound exhibits moderate thermal stability (decomposition >200°C) but is sensitive to prolonged UV exposure due to the thiourea moiety. Solubility varies: highly soluble in DMSO and DMF (>50 mg/mL), sparingly soluble in water (<1 mg/mL). Storage under inert atmosphere (N₂/Ar) at 4°C is recommended to prevent oxidation of the sulfur atom .

Advanced Research Questions

Q. How does this compound function as a catalyst in asymmetric organic synthesis?

  • Methodological Answer : The thiourea moiety acts as a hydrogen-bond donor, enabling enantioselective catalysis in reactions like Michael additions or Strecker syntheses. For example, in aldol reactions, it stabilizes transition states via dual H-bonding with carbonyl groups and nucleophiles. Catalytic efficiency (e.g., enantiomeric excess >90%) depends on substituent electronic effects: electron-donating methoxy groups enhance Lewis basicity, while methyl groups improve steric control .

Q. What experimental strategies are used to evaluate its biological activity, particularly in enzyme inhibition studies?

  • Methodological Answer :

  • In vitro assays : Measure IC₅₀ values against target enzymes (e.g., urease, acetylcholinesterase) using spectrophotometric methods. For urease inhibition, a modified Berthelot assay monitors ammonia release .
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa, MCF-7) with EC₅₀ typically <50 µM indicating potent activity .
  • Molecular docking : AutoDock/Vina software predicts binding affinities to active sites (e.g., thiourea derivatives docked into Jack bean urease with ΔG < -8 kcal/mol) .

Q. How can computational methods resolve contradictions in structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model electronic properties (HOMO-LUMO gaps, Mulliken charges) to correlate with experimental reactivity. QSAR models using Partial Least Squares (PLS) regression identify critical descriptors (e.g., logP, polar surface area) influencing bioactivity. Discrepancies between predicted and observed IC₅₀ values may arise from solvation effects or protein flexibility, necessitating Molecular Dynamics (MD) simulations .

Q. What are the challenges in scaling up synthesis while maintaining purity for crystallographic studies?

  • Methodological Answer : Scaling from milligram to gram quantities often introduces by-products (e.g., disulfides from oxidation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water) is critical. Single crystals for X-ray diffraction require slow evaporation from saturated DCM/hexane solutions. SHELXL refinement confirms bond lengths (C=S: 1.68–1.72 Å) and torsion angles .

Q. How does this compound compare to other thiourea derivatives in metal-ion leaching applications?

  • Methodological Answer : In gold leaching, its efficiency (Au dissolution rate ~5 mg/L/h) is lower than thiourea alone due to steric hindrance from methoxy/methyl groups. However, it shows selectivity for Au over Cu in mixed-ore systems (pH 1.5–2.5, Fe³⁺ oxidant). Cyclic voltammetry reveals a redox potential shift (-0.25 V vs. Ag/AgCl) compared to unsubstituted thiourea (-0.15 V), indicating reduced reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.